Relevance: [¹¹C]DS2OMe is the radiolabeled version of DS2OMe and thus shares its core structure []. Given the suggested structural similarities between DS2OMe and 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, [¹¹C]DS2OMe would also be structurally related to the target compound, likely exhibiting similar features crucial for GABAA receptor binding.
Compound Description: This compound is a potent and orally bioavailable melanin-concentrating hormone receptor 1 (MCHR1) antagonist []. It exhibits promising characteristics as a potential anti-obesity drug candidate, with low risks for hERG inhibition and phospholipidosis induction.
Relevance: The compound shares the core imidazo[1,2-a]pyridine scaffold with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine []. This structural similarity suggests that both compounds belong to the same chemical class and may exhibit overlapping pharmacological activities, although they target different receptors.
Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. The structures incorporate various aryloxy groups at the 8-position of the imidazo[1,2-a]pyrazine ring system [].
Relevance: While both the target compound and these derivatives contain imidazo-fused heterocycles, the core structures differ. The target compound features an imidazo[1,2-a]pyridine, whereas the derivatives are based on an imidazo[1,2-a]pyrazine scaffold []. These compounds exemplify variations on a central heterocyclic motif and might provide insights into structure-activity relationships within this class of compounds.
Compound Description: This set of compounds encompasses (Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one and its derivatives with substituents such as methyl and iodo at different positions on the imidazo[1,2-a]pyridine core. UV irradiation of these compounds induces photoisomerization, producing a mixture of E-isomers and furanoic derivatives [].
Relevance: These compounds, particularly the parent compound (Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one, share the imidazo[1,2-a]pyridine core structure with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine []. The research highlights the photochemical behavior of this heterocyclic system, potentially relevant to the target compound's reactivity and stability.
Compound Description: This compound, also referred to as Remimazolam, is a short-acting benzodiazepine. It is synthesized through a multi-step process and is of interest for its potential sedative and anesthetic properties [, ].
Relevance: Although structurally distinct from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, Remimazolam represents another example of a bioactive molecule containing the imidazo[1,2-a]pyridine motif [, ]. This highlights the versatility of this core structure in medicinal chemistry and its potential for generating diverse pharmacological agents.
Compound Description: BDIPMA is a derivative of imidazo[1,2-a]pyridine that has been investigated as a corrosion inhibitor for carbon steel in saline solutions. This suggests potential applications in industrial settings where corrosion is a concern [].
Relevance: BDIPMA shares the imidazo[1,2-a]pyridine core with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine. Both compounds demonstrate the diverse applications of this heterocyclic scaffold, extending from medicinal chemistry to materials science [].
Compound Description: This compound serves as a precursor for radioiodination to generate potential amyloid imaging agents []. Amyloid imaging is crucial for diagnosing and monitoring Alzheimer's disease, underscoring the compound's significance in medical research.
Relevance: While structurally different from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, both compounds highlight the use of heterocyclic compounds in developing diagnostic and therapeutic agents []. The inclusion of a pyridine ring in both compounds further suggests potential commonalities in their chemical reactivity and potential applications.
Compound Description: These compounds, containing various substituents at the 6-position and styryl or benzoyl groups at the 2-position of the imidazo[1,2-b]pyridazine core, were synthesized and evaluated for their binding affinity to rat brain benzodiazepine receptors []. Their structure-activity relationships provide insights into the structural features crucial for interacting with these receptors.
Relevance: Although structurally distinct, these compounds and 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine belong to a similar class of heterocyclic compounds containing fused imidazole rings []. The investigation of their interaction with benzodiazepine receptors, known to be modulated by imidazo-containing compounds, suggests potential commonalities in their pharmacological profiles.
Compound Description: This compound is a derivative of imidazo[1,2-b]pyridazine that exhibits moderate binding affinity for rat brain benzodiazepine receptors, suggesting potential for development into a therapeutic agent targeting these receptors [].
Relevance: Although structurally distinct, both 3-benzamidomethyl-6-(pyridin-3-ylmethylthio)-2-styrylimidazo[1,2-b]pyridazine and 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine are nitrogen-containing heterocyclic compounds containing fused imidazole rings and have been investigated for their interactions with benzodiazepine receptors []. This suggests that despite structural variations, these compounds might share pharmacological properties or mechanisms of action.
Compound Description: This compound serves as a versatile building block for synthesizing diverse heterocyclic compounds, including coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles []. These derivatives are of interest for their potential antiproliferative activity against various cancer cell lines.
Relevance: While structurally distinct from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, this compound highlights the use of brominated heterocycles in the development of new pharmaceutical agents [].
Compound Description: Compound 1 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) []. It served as a starting point for scaffold hopping and lead optimization, ultimately leading to the discovery of brain-penetrant ALK inhibitors, which are valuable tools for studying ALK's role in the central nervous system.
Relevance: While sharing the imidazole ring, Compound 1 differs from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine in the core heterocyclic structure. Compound 1 features an imidazo[1,2-b]pyridazine scaffold, whereas the target compound has an imidazo[1,2-a]pyridine []. This comparison underscores the subtle structural changes that can significantly impact a compound's biological target and activity.
Compound Description: Compound 13 is a highly potent, selective, and brain-penetrable anaplastic lymphoma kinase (ALK) inhibitor derived from the optimization of Compound 1 []. This compound effectively reduces phosphorylated ALK levels in the mouse brain, demonstrating its potential as a valuable tool for studying ALK's role in the central nervous system and its therapeutic potential.
Relevance: Like Compound 1, Compound 13 differs from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine in the core heterocyclic structure, featuring a pyrrolo[2,3-b]pyridine scaffold instead of an imidazo[1,2-a]pyridine []. This highlights the structural diversity among kinase inhibitors and emphasizes that different heterocyclic scaffolds can accommodate the necessary pharmacophores for potent and selective kinase inhibition.
Compound Description: This compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs) 7 and 9. It also effectively inhibits the proliferation of multiple human cancer cell lines, demonstrating its potential as an anti-cancer agent []. The compound's mechanism of action involves disrupting the cell cycle and inducing apoptosis in cancer cells.
Relevance: This compound and 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine both contain imidazo-fused heterocycles, although the core structures differ []. The inclusion of an imidazo[1,2-a]pyrimidine in this compound, as opposed to the imidazo[1,2-a]pyridine in the target compound, highlights the structural diversity possible within this class of compounds while maintaining biological activity.
Compound Description: These compounds are allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), a target for treating Type 2 diabetes []. They bind to a site distinct from the GLP-1 binding site and can enhance or inhibit the receptor's activity.
Relevance: Among these compounds, Compound 4 is particularly noteworthy because it specifically contains an imidazo[1,2-a]pyridine core, the same as in 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine. This structural commonality suggests that both compounds might share similar pharmacological profiles or interact with related biological targets, despite their distinct substituents and overall structures [].
Compound Description: SRI-29574 is a novel allosteric modulator of the dopamine transporter (DAT) that exhibits partial inhibition of dopamine uptake without significantly affecting DAT binding or d-amphetamine-induced dopamine release []. This unique pharmacological profile suggests its potential as a tool for studying DAT function and as a lead for developing novel therapeutics for conditions associated with DAT dysfunction.
Relevance: SRI-29574 features an imidazo[1,2-a]pyridine core, aligning it structurally with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine []. This highlights the presence of the imidazo[1,2-a]pyridine motif in compounds targeting different neurotransmitter systems, emphasizing its potential versatility in medicinal chemistry.
N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines and N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamines
Compound Description: These two sets of compounds, Schiff bases (methanimines) and their reduced aryl aminomethyl derivatives (methanamines), were synthesized and evaluated for their antimicrobial activity []. The presence of the imidazo[1,2-a]pyridine core and variations in the aryl substituents provide insights into structure-activity relationships for these compounds.
Relevance: These compounds share the imidazo[1,2-a]pyridine core with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, suggesting they belong to the same chemical class []. The research focuses on exploring the antimicrobial potential of compounds within this structural class by modifying substituents attached to the core structure.
Compound Description: Compound 6, a 6-phenyl pyridine derivative, serves as a key intermediate in synthesizing a series of novel 6-phenyl pyridine derivatives, including carbohydrazide derivatives, which are then evaluated for their antimicrobial activity and inhibitory activity against cyclin-dependent kinases (CDKs) [].
Relevance: Though structurally distinct from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, the use of a thiophene substituent in Compound 6 is notable []. This common structural feature suggests potential similarities in their chemical reactivity or physicochemical properties.
Compound Description: Compound 11 is a potent antimicrobial agent synthesized from a 6-phenyl pyridine derivative []. Molecular docking studies suggest that Compound 11 exhibits inhibitory activity against CDKs by forming hydrogen bonds and electrostatic interactions with the target protein.
Relevance: While structurally different from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, both compounds exemplify the application of heterocyclic compounds in developing antimicrobial agents []. The presence of a thiophene substituent in both compounds further suggests potential shared chemical properties or synthetic pathways.
Compound Description: This diverse set of compounds was synthesized using a pyridine core as a common structural element []. These compounds were designed to investigate the additive effect of different heterocyclic rings on the antitumor activity of the resulting molecules.
Relevance: The presence of imidazo[1,2-a]pyridine derivatives within this set directly relates to the structure of 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, highlighting the shared chemical class []. The research systematically explores structural variations around a central pyridine ring, offering valuable insights into how different substituents and heterocyclic moieties influence antitumor activity.
Compound Description: Compound 1, a pyridine derivative substituted with naphthyl and thienyl moieties, is a starting material for synthesizing various pyridine, pyrazolopyridine, and furopyridine derivatives []. These derivatives were designed as potential CDK2 inhibitors and evaluated for their anticancer activity.
Relevance: While Compound 1 itself is structurally distinct from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, both compounds utilize a thiophene substituent []. This commonality suggests potential shared chemical properties or synthetic strategies during their preparation.
Compound Description: Compound 4 is a pyridine derivative that demonstrates significant CDK2 inhibitory activity, with an IC50 value of 0.24 μM []. This compound also exhibits potent anticancer activity against various human cancer cell lines, suggesting its potential as a lead compound for developing anticancer drugs.
Relevance: Similar to Compound 1, Compound 4 shares the thiophene substituent with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, hinting at potential similarities in their chemical properties or synthetic routes [].
Compound Description: Compound 8 is a pyrazolopyridine derivative that exhibits potent CDK2 inhibitory activity, with an IC50 value of 0.65 μM []. This compound also demonstrates significant anticancer activity against various human cancer cell lines.
Relevance: Although structurally distinct from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, Compound 8, like Compounds 1 and 4, incorporates a thiophene substituent []. This shared feature suggests potential commonalities in their chemical properties or synthetic pathways.
Compound Description: Compound 11, a pyridine derivative containing a thiophene substituent, displays potent CDK2 inhibitory activity, with an IC50 value of 0.50 μM []. It also exhibits significant anticancer activity against various human cancer cell lines, making it a potential lead compound for developing new anticancer drugs.
Relevance: Like Compounds 1, 4, and 8, Compound 11 incorporates a thiophene substituent, drawing a parallel with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine and suggesting potential similarities in their chemical properties or synthetic routes [].
Compound Description: Compound 14 is a furopyridine derivative that demonstrates potent CDK2 inhibitory activity, with an IC50 value of 0.93 μM []. This compound also shows significant anticancer activity against various human cancer cell lines.
Relevance: As with Compounds 1, 4, 8, and 11, Compound 14 incorporates a thiophene substituent, highlighting a common structural feature with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine and suggesting potential similarities in their chemical properties or synthetic routes [].
Compound Description: These three compounds are novel PET tracers developed for imaging aggregated tau in Alzheimer's disease []. They exhibit high affinity for tau neurofibrillary tangles, good selectivity against Aβ plaques, and appropriate pharmacokinetic and metabolic properties in preclinical studies.
Relevance: Out of these three, [¹¹C]RO6924963 shares the imidazo[1,2-a]pyridine core structure with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine []. This underscores the significance of this specific heterocyclic system in developing imaging agents targeting Alzheimer's disease pathology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.